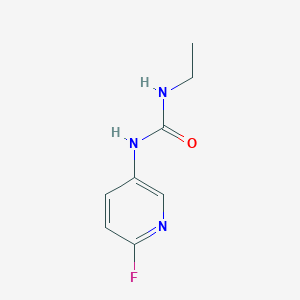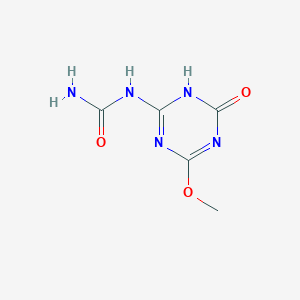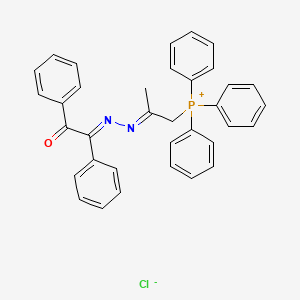![molecular formula C14H24N2O4 B13141875 5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester, (3aR,6aS)-rel- is a complex organic compound with the molecular formula C14H24N2O4 It is characterized by its unique pyrrolo[3,4-b]pyrrole core structure, which is a fused bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the pyrrolo[3,4-b]pyrrole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,2-b]pyrrole: Another fused bicyclic system with different substitution patterns.
Pyrrolo[3,4-c]pyrrole: Similar core structure but with variations in the attached functional groups.
Uniqueness
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H24N2O4 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
5-O-tert-butyl 3a-O-ethyl (3aR,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-6-7-15-10(14)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m1/s1 |
Clé InChI |
QEJIGTOCXFIWIH-QMTHXVAHSA-N |
SMILES isomérique |
CCOC(=O)[C@@]12CCN[C@@H]1CN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C12CCNC1CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


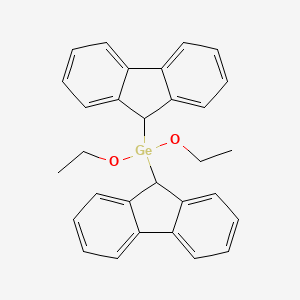
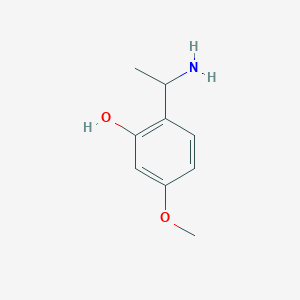
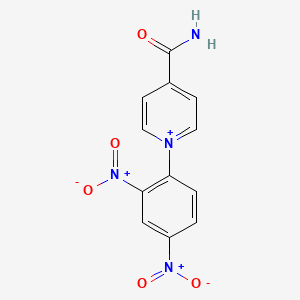

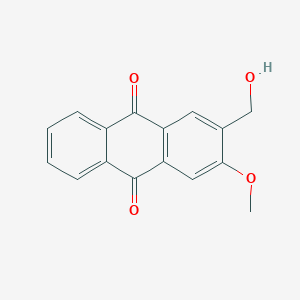
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

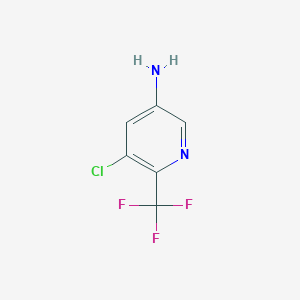
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)

